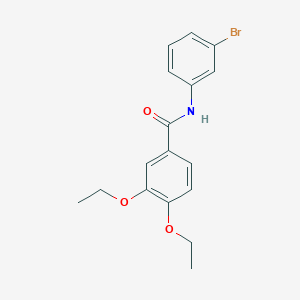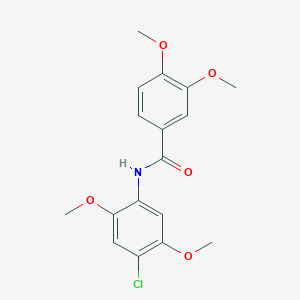
N-(3-bromophenyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3,4-diethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and two ethoxy groups attached to a benzamide core
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) . These targets play crucial roles in bacterial fatty acid synthesis and cell growth signaling pathways, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets in a competitive and reversible manner . This suggests that N-(3-bromophenyl)-3,4-diethoxybenzamide might bind to its target enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
If it targets similar enzymes as its analogs, it could affect the fatty acid synthesis in bacteria and the egfr signaling pathway in cells . These pathways have downstream effects on bacterial growth and cell proliferation, respectively.
Pharmacokinetics
Similar compounds have been found to have good cellular activity and pharmacokinetic properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
If it acts similarly to its analogs, it could inhibit bacterial growth and cell proliferation by blocking key enzymes in these processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 3-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-bromophenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide core can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of ethoxy groups.
Reduction Reactions: Products include amines or other reduced derivatives of the benzamide core.
Applications De Recherche Scientifique
Chemistry: N-(3-bromophenyl)-3,4-diethoxybenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Medicine: this compound has shown potential in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further investigation.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Comparaison Avec Des Composés Similaires
N-(3-bromophenyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(3-bromophenyl)-4-ethoxybenzamide: Similar structure but with only one ethoxy group.
N-(3-bromophenyl)-3,4-dihydroxybenzamide: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness: N-(3-bromophenyl)-3,4-diethoxybenzamide is unique due to the presence of two ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the combination of bromophenyl and ethoxy groups provides a unique scaffold for further functionalization and optimization in drug design and material science.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-15-9-8-12(10-16(15)22-4-2)17(20)19-14-7-5-6-13(18)11-14/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIDEQKXBPZOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,1-dimethyl-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6039443.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6039453.png)
![[1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6039456.png)
![4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6039457.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039463.png)
![3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6039472.png)
![5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B6039481.png)
![3-{2-[5-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]ethyl}-1H-indole](/img/structure/B6039487.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
![2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)

![N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE](/img/structure/B6039528.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B6039531.png)
![2-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol](/img/structure/B6039538.png)
